Product packaging for 5-Methylpiperidine-3-carboxylic acid(Cat. No.:CAS No. 1095906-16-3)

5-Methylpiperidine-3-carboxylic acid

Cat. No.: B3081099
CAS No.: 1095906-16-3
M. Wt: 143.18 g/mol
InChI Key: CBDSIHCOUDRMMA-UHFFFAOYSA-N
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Description

5-Methylpiperidine-3-carboxylic acid (CAS 1095906-16-3) is a chiral piperidine derivative of significant interest in modern medicinal chemistry and drug discovery. With a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol, this compound serves as a versatile heterocyclic building block . Piperidine-carboxylic acids are crucial scaffolds for the preparation of diverse heterocyclic systems and hybrids, particularly in the synthesis of novel chiral amino acids and peptidomimetics . Researchers value this scaffold for its role in creating DNA-encoded chemical libraries and for applications in diversity-oriented synthesis (DOS), which are essential for identifying new bioactive molecules . The compound must be stored in an inert atmosphere at room temperature to ensure stability . According to the Globally Harmonized System (GHS), this product is classified with the signal word "Warning" and may cause skin and serious eye irritation (H315, H319) . This product is intended for research and development purposes only. It is not intended for medicinal, household, or other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B3081099 5-Methylpiperidine-3-carboxylic acid CAS No. 1095906-16-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDSIHCOUDRMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Methylpiperidine 3 Carboxylic Acid

Enantioselective and Diastereoselective Synthesis Strategies

The controlled synthesis of specific stereoisomers of 5-Methylpiperidine-3-carboxylic acid is crucial for its application in various fields, particularly in medicinal chemistry.

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a desired stereoisomer. For instance, carbohydrate-based auxiliaries, such as those derived from D-arabinopyranosylamine or galactose, have been successfully employed in the enantioselective synthesis of piperidine (B6355638) alkaloids. researchgate.netcdnsciencepub.comaminer.org This approach leverages the steric and stereoelectronic properties of the carbohydrate to achieve high diastereoselectivity in reactions like domino Mannich-Michael reactions. cdnsciencepub.com The resulting N-glycosyl dehydropiperidinones can be further modified to yield various substituted piperidines with a high degree of stereochemical purity. cdnsciencepub.com

Chiral catalysts also play a pivotal role in achieving enantioselectivity. For example, chiral copper(II) catalysts have been used in the enantioselective cyanidation of amines, which can then be cyclized to form chiral piperidines. mdpi.comnih.gov Similarly, nickel catalysts paired with chiral P-O ligands have been effective in the intramolecular hydroalkenylation of 1,6-ene-dienes to produce enantiomerically enriched piperidines. nih.gov Iridium(III)-catalyzed cascades involving hydroxyl oxidation, amination, and imine reduction have also demonstrated stereoselective synthesis of substituted piperidines. nih.gov

Table 1: Examples of Chiral Auxiliaries and Catalysts in Piperidine Synthesis

ApproachReagent/CatalystKey TransformationStereochemical Outcome
Chiral AuxiliaryD-arabinopyranosylamineDomino Mannich–Michael reactionHigh diastereoselectivity
Chiral CatalystChiral Copper(II) complexEnantioselective cyanidation of aminesEnantioenriched piperidines
Chiral CatalystNickel catalyst with chiral P-O ligandIntramolecular hydroalkenylationEnantiomerically enriched piperidines
Chiral CatalystIridium(III) complexSequential oxidation, amination, and reductionStereoselective synthesis

The construction of the this compound scaffold often involves a series of carefully orchestrated steps. A common strategy involves the reduction of substituted pyridine (B92270) precursors. youtube.com For instance, a two-step reductive cyanation of a chiral pyridinium (B92312) salt can yield an α-amino nitrile, which can then undergo an alkylation-reduction sequence to form the desired piperidine structure. researchgate.net

Reductive amination is another key transformation in multi-step syntheses. nih.govnih.gov This can involve the condensation of an amine with an aldehyde or ketone, followed by reduction of the resulting imine. nih.gov In some cases, a double reductive amination/ring closure can be achieved, for example, by the oxidative ring opening of a precursor to a dialdehyde, which then reacts with an amine source. mdpi.com

Rearrangement reactions, although less commonly detailed for this specific compound, are a staple in heterocyclic synthesis and can be employed to construct the piperidine ring or introduce substituents with specific stereochemistry.

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. gcwgandhinagar.combiosynth.com For the carboxylic acid functionality, common protecting groups include methyl, benzyl, or tert-butyl esters, which can be removed under specific conditions. libretexts.org

The nitrogen atom of the piperidine ring is also frequently protected. Common amino protecting groups include Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal. biosynth.comcreative-peptides.com For example, the Boc group is stable to many reaction conditions but can be readily removed with acid. creative-peptides.com The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and modification of different parts of the molecule. biosynth.com

Advanced and Novel Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient and powerful methods for constructing piperidine rings.

A notable advancement is the oxidative amination of non-activated alkenes. nih.gov This method allows for the direct formation of a C-N bond and the piperidine ring from a suitable alkenyl amine precursor. Gold(I) and palladium catalysts have been shown to facilitate this transformation. nih.gov For instance, a gold(I)-catalyzed reaction can lead to the difunctionalization of a double bond, simultaneously forming the N-heterocycle. nih.gov Copper(II) carboxylates have also been used to promote the intramolecular carboamination of unactivated olefins, providing access to N-functionalized piperidines. nih.gov

Intramolecular radical cyclization offers a powerful strategy for piperidine synthesis. mdpi.combeilstein-journals.org These reactions can be initiated by various means, including the use of radical initiators like triethylborane (B153662) or through photoredox catalysis. mdpi.comnih.gov For example, the cyclization of 1,6-enynes can proceed through a radical cascade to form polysubstituted piperidines. mdpi.com

C-H amination techniques represent a highly atom-economical approach to piperidine synthesis. These methods involve the direct formation of a C-N bond by activating a C-H bond. mdpi.com This can be achieved through radical-mediated processes, such as intramolecular hydrogen atom transfer (HAT). nih.gov For instance, an N-centered radical can abstract a hydrogen atom from a remote carbon, leading to a carbon-centered radical that can then cyclize. nih.gov Copper catalysts have been instrumental in enabling enantioselective versions of these reactions. mdpi.comnih.gov

Asymmetric Synthesis via Enantioselective Cyanation of Amines

The asymmetric synthesis of piperidine derivatives remains a formidable challenge in organic chemistry. One innovative approach involves the enantioselective, radical-mediated δ-C-H cyanation of acyclic amines. nih.gov This strategy effectively interrupts the classical Hofmann-Löffler-Freytag reaction to install a cyano group, which can serve as a precursor to a carboxylic acid, at the δ-position with high regio- and enantioselectivity. nih.gov

This transformation is typically enabled by a chiral copper catalyst that orchestrates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. nih.gov For the synthesis of a precursor to this compound, a suitably substituted acyclic amine would be subjected to these conditions. The resulting enantioenriched δ-amino nitrile can then be hydrolyzed and cyclized to afford the desired chiral piperidine. While this method has been demonstrated for a variety of chiral piperidines, its direct application to this compound would depend on the availability of the corresponding acyclic amine precursor. nih.gov

Another relevant strategy is the regioselective α'-cyanation of unprotected cyclic amines that already possess a substituent at an α-position. chemistryviews.org This method involves the in situ generation of an imine from a lithium amide intermediate, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). chemistryviews.org This approach could be envisioned in a multi-step synthesis where a pre-existing methyl group directs the cyanation to the desired position on the piperidine ring, followed by conversion of the nitrile to the carboxylic acid.

Biocatalytic and Chemoenzymatic Synthesis of Methylpiperidine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole cells or isolated enzymes can provide access to complex chiral molecules under mild reaction conditions.

Whole-cell biocatalysis is an economically viable approach as it obviates the need for costly enzyme purification and cofactor regeneration. nih.gov Researchers are developing new biocatalytic routes from sustainable sources to produce substituted piperidines. ukri.org One such strategy involves the conversion of biomass-derived pyridinedicarboxylic acids through a series of chemical and biocatalytic steps. ukri.org For instance, a pyridine-3-carboxylic acid derivative could be subjected to biocatalytic methylation and subsequent reduction to yield chiral piperidine-3-carboxylic acid. ukri.org

Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, are particularly powerful. A one-pot cascade synthesis of substituted piperidines using a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) has been reported. researchgate.net Starting from keto acids, these systems can generate substituted piperidine frameworks with high conversion and stereoselectivity. researchgate.net Adapting such a system for this compound would involve the selection or engineering of enzymes that can accommodate the specific substrate and control the stereochemistry at two chiral centers.

Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are particularly versatile enzymes for this purpose, often employed in the enantioselective acylation or hydrolysis of esters. arkat-usa.org The kinetic resolution of racemic piperidine-2-carboxylic acid esters has been successfully achieved with high enantioselectivity using Candida antarctica lipase (B570770) A (CAL-A). arkat-usa.org

A similar strategy can be applied to a racemic mixture of this compound esters. The lipase would selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.govnih.gov The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme for the specific substrate. High E-values are indicative of a highly selective process. The choice of lipase, solvent, and acyl donor (for transesterification) can significantly impact the outcome of the resolution. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of Piperidine Carboxylic Acid Derivatives
EnzymeSubstrateReaction TypeSolventEnantioselectivity (E-value)Reference
Candida antarctica Lipase A (CAL-A)N-Boc-piperazine-2-carboxylic acid methyl esterN-acylationTBME>200 arkat-usa.org
Aspergillus niger LipaseVinyl 2-phenoxypropanoateTransesterificationVariousHigh nih.gov
Pseudomonas cepacia Lipase (PSL)(±)-3-hydroxy-4-tosyloxybutanenitrileAcylationOrganic SolventsHigh (>99% ee) nih.gov

Derivatization and Functionalization Reactions of the this compound Core

The carboxylic acid and the secondary amine moieties of the this compound core provide convenient handles for further chemical modifications, allowing for the synthesis of diverse compound libraries for biological screening.

The formation of amide and ester bonds from the carboxylic acid group is a fundamental transformation in organic synthesis. This is typically achieved by activating the carboxylic acid with a coupling reagent before reacting it with an amine or alcohol. luxembourg-bio.com A wide variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and by-product formation. fishersci.co.uk

Common carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective but can be associated with racemization, particularly in peptide synthesis. fishersci.co.uk To suppress this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. fishersci.co.uk More advanced uronium/aminium salt-based reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generally offer faster reaction times and less epimerization. luxembourg-bio.compeptide.com

Table 2: Common Coupling Reagents for Amide/Ester Synthesis
Reagent ClassExamplesKey CharacteristicsReference
CarbodiimidesDCC, DIC, EDCCost-effective; byproduct removal can be an issue (DCC); often used with additives (HOBt, HOAt) to reduce racemization. fishersci.co.uk
Uronium/Aminium SaltsHBTU, TBTU, HATU, HCTUHighly efficient, fast reactions, and low racemization, especially HATU. peptide.com
Phosphonium SaltsPyBOP, PyAOPVery effective, particularly for sterically hindered couplings. luxembourg-bio.com

The secondary amine of the piperidine ring is a nucleophilic site that can be functionalized with various electrophiles. For instance, sulfonyl groups can be introduced by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is generally high-yielding and allows for the incorporation of a wide range of substituted aryl or alkyl sulfonyl moieties.

The regioselective functionalization of other positions on the piperidine ring is more challenging and often requires directing groups or specific activation strategies. While methods for the regioselective sulfonation of aromatic compounds are well-established, such as using Brønsted acidic ionic liquids, organic-chemistry.org analogous methods for saturated heterocycles are less common. The introduction of other chemical moieties would typically rely on multi-step sequences involving protection of the amine and carboxylic acid, followed by targeted C-H activation or the introduction of a functional group that can be further elaborated.

Strategies for Enhancing Chemical Diversity through Scaffold Modification

Strategies for modifying the this compound scaffold are centered on leveraging its inherent functionalities—the carboxylic acid and the secondary amine—to introduce a wide array of substituents and structural motifs. These modifications are crucial for tuning the physicochemical properties, biological activity, and pharmacokinetic profile of the resulting molecules.

Modification of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile handle for diversification. Standard amide coupling reactions are frequently employed to introduce a variety of substituents. These reactions typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). nih.govnih.gov This approach allows for the introduction of a wide range of functional groups, from simple alkyl and aryl groups to more complex heterocyclic systems.

Another strategy involves the esterification of the carboxylic acid. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method. chemguide.co.uk Alternatively, alkylation with alkyl halides under basic conditions can also yield the corresponding esters. These ester derivatives can serve as final products or as intermediates for further transformations.

Modification of the Piperidine Nitrogen:

The secondary amine of the piperidine ring offers another key site for diversification. N-alkylation can be achieved through various methods, including reductive amination. chim.it This two-step, one-pot procedure involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). nih.govharvard.edu This method is highly versatile and allows for the introduction of a diverse range of alkyl and arylmethyl groups.

N-acylation and N-sulfonylation are also common modifications. Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acid anhydrides in the presence of a base can introduce amide and sulfonamide functionalities, respectively. Furthermore, the piperidine nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other positions of the molecule.

Ring-Based Modifications and Annulation:

A more advanced strategy for enhancing chemical diversity involves modifications that alter the core piperidine ring structure or build upon it. One such approach is the conversion of the carboxylic acid to a β-keto ester. This intermediate can then undergo cyclization reactions with various reagents to form fused or appended heterocyclic rings. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by treatment with substituted hydrazines can yield a variety of pyrazole (B372694) derivatives fused or linked to the piperidine scaffold. mdpi.com This strategy significantly expands the chemical space accessible from the initial this compound scaffold.

The following tables provide examples of the types of derivatives that can be generated through these scaffold modification strategies.

Table 1: Amide Derivatives from this compound This table presents a representative set of amine building blocks that can be coupled with this compound to generate a diverse library of amide derivatives. The reaction conditions are based on standard amide coupling protocols.

Amine Building BlockCoupling ReagentBaseResulting Amide Derivative
AnilineHATUDIPEAN-phenyl-5-methylpiperidine-3-carboxamide
BenzylamineEDC/HOBtTriethylamineN-benzyl-5-methylpiperidine-3-carboxamide
MorpholineT3PPyridine(5-methylpiperidin-3-yl)(morpholino)methanone
4-FluoroanilineHATUDIPEAN-(4-fluorophenyl)-5-methylpiperidine-3-carboxamide
2-AminopyridineEDC/HOBtTriethylamineN-(pyridin-2-yl)-5-methylpiperidine-3-carboxamide

Table 2: N-Alkylated Derivatives via Reductive Amination This table showcases a variety of aldehyde building blocks that can be used for the N-alkylation of this compound or its ester derivatives via reductive amination.

Aldehyde Building BlockReducing AgentResulting N-Substituted Derivative
BenzaldehydeNaBH(OAc)₃1-benzyl-5-methylpiperidine-3-carboxylic acid
4-ChlorobenzaldehydeNaBH(OAc)₃1-(4-chlorobenzyl)-5-methylpiperidine-3-carboxylic acid
IsobutyraldehydeNaBH(OAc)₃1-isobutyl-5-methylpiperidine-3-carboxylic acid
Pyridine-4-carbaldehydeNaBH(OAc)₃5-methyl-1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid
CyclohexanecarboxaldehydeNaBH(OAc)₃1-(cyclohexylmethyl)-5-methylpiperidine-3-carboxylic acid

Table 3: Pyrazole Derivatives from this compound Scaffold This table illustrates the synthesis of diverse pyrazole derivatives starting from the this compound scaffold, which is first converted to a β-enamine diketone intermediate.

Hydrazine ReactantSolventResulting Pyrazole Derivative Structure
Hydrazine hydrateEthanol5-(5-methylpiperidin-3-yl)-1H-pyrazole-4-carboxylate
PhenylhydrazineEthanol5-(5-methylpiperidin-3-yl)-1-phenyl-1H-pyrazole-4-carboxylate
p-TolylhydrazineEthanol5-(5-methylpiperidin-3-yl)-1-(p-tolyl)-1H-pyrazole-4-carboxylate
4-FluorophenylhydrazineEthanol1-(4-fluorophenyl)-5-(5-methylpiperidin-3-yl)-1H-pyrazole-4-carboxylate
MethylhydrazineEthanol1-methyl-5-(5-methylpiperidin-3-yl)-1H-pyrazole-4-carboxylate

Structural Analysis and Advanced Spectroscopic Characterization of 5 Methylpiperidine 3 Carboxylic Acid and Its Derivatives

X-ray Crystallographic Investigations

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like 5-methylpiperidine-3-carboxylic acid, this technique provides unambiguous information about the relative and absolute configuration of stereogenic centers, as well as insights into the solid-state conformation and intermolecular interactions that govern the crystal packing.

Elucidation of Absolute Configuration and Solid-State Conformation

The piperidine (B6355638) ring in such compounds typically adopts a chair conformation to minimize steric strain. The substituents, in this case, the methyl group at the C5 position and the carboxylic acid group at the C3 position, can be oriented in either axial or equatorial positions. The preferred conformation in the solid state is the one that minimizes steric hindrance and allows for favorable intermolecular interactions. For instance, in many substituted piperidines, bulky substituents tend to occupy the more stable equatorial position. The relative stereochemistry between the methyl and carboxylic acid groups (cis or trans) would also be unequivocally established through X-ray analysis.

The absolute configuration is typically determined by analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal. The Flack parameter is a critical value obtained during the crystallographic refinement process that indicates the absolute structure of the crystal. A value close to zero for a given enantiomer confirms its absolute configuration.

Table 1: Representative Crystallographic Parameters for a Substituted Piperidine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.1606
b (Å)10.4832
c (Å)14.6933
β (°)93.358
Volume (ų)1069.04
Z4

Note: This data is illustrative and based on a representative piperidine derivative to demonstrate typical crystallographic parameters.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dictated by a network of intermolecular interactions. The presence of both a hydrogen bond donor (the carboxylic acid proton and the N-H proton of the piperidine ring) and hydrogen bond acceptors (the carbonyl oxygen and the nitrogen atom) facilitates the formation of strong hydrogen bonds. These interactions are fundamental in directing the supramolecular assembly of the molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Comprehensive 1D and 2D NMR Techniques for Structural Elucidation

The structural confirmation of this compound and its derivatives is routinely achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. omicsonline.orgresearchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments. The chemical shifts of the protons on the piperidine ring are influenced by the substituents and their stereochemistry. For example, axial and equatorial protons will have different chemical shifts and coupling constants.

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the piperidine ring and the substituents provide further confirmation of the molecular structure.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a powerful method for assigning carbon resonances based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is crucial for determining the relative stereochemistry and conformation of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C22.9 - 3.1 (ax), 2.5 - 2.7 (eq)~50 - 55
C32.2 - 2.5~40 - 45
C41.5 - 1.8 (ax), 1.9 - 2.1 (eq)~25 - 30
C51.6 - 1.9~30 - 35
C62.8 - 3.0 (ax), 2.4 - 2.6 (eq)~50 - 55
CH₃0.9 - 1.1~15 - 20
COOH10 - 12~175 - 180

Note: These are estimated chemical shift ranges based on typical values for substituted piperidines and may vary depending on the solvent and specific stereoisomer.

Solution-Phase Conformational Analysis and Stereochemical Assignments

The piperidine ring of this compound is conformationally flexible in solution, existing in a dynamic equilibrium between two chair conformations. NMR spectroscopy is a powerful technique to study this conformational equilibrium. The relative populations of the axial and equatorial conformers can be determined by analyzing the coupling constants between vicinal protons in the ¹H NMR spectrum. The Karplus equation relates the magnitude of the three-bond proton-proton coupling constant to the dihedral angle between the protons, allowing for the determination of the preferred conformation. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a trans-diaxial relationship, which is characteristic of a chair conformation.

The stereochemical assignment of the substituents can be deduced from NOESY data. For example, a NOE correlation between the proton at C3 and the methyl protons at C5 would indicate a cis relationship between the carboxylic acid and methyl groups.

Chiral Discrimination and Enantiomeric Excess Determination via NMR

For chiral molecules like this compound, determining the enantiomeric excess (ee) is often crucial. NMR spectroscopy, in conjunction with chiral discriminating agents (CDAs), provides a convenient method for this analysis. nih.gov CDAs are chiral molecules that interact with the enantiomers of the analyte to form transient diastereomeric complexes. Since diastereomers have different physical properties, their NMR signals will be distinct.

Common types of CDAs used for chiral carboxylic acids and amines include chiral solvating agents (CSAs) like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol or chiral crown ethers. acs.orgacs.orgnih.gov Upon addition of a CSA to a solution of racemic or enantioenriched this compound, separate signals for the two enantiomers can be observed in the ¹H or ¹³C NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio, allowing for the calculation of the enantiomeric excess. acs.org The choice of the appropriate CDA and experimental conditions, such as solvent and temperature, is critical for achieving good spectral separation.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure of this compound by identifying its constituent functional groups and their chemical environments.

The FT-IR and FT-Raman spectra of this compound are characterized by vibrational bands corresponding to its primary functional groups: the carboxylic acid, the secondary amine within the piperidine ring, and the alkyl framework. The positions of these bands are sensitive to the molecular structure, including hydrogen bonding and potential zwitterionic forms. researchgate.net

The carboxylic acid group gives rise to several distinct and identifiable bands. The O–H stretching vibration appears as a very broad and strong absorption in the FT-IR spectrum, typically in the range of 2500–3300 cm⁻¹. libretexts.org This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers or zwitterionic structures. libretexts.org The carbonyl (C=O) stretch is another key indicator, found as an intense band between 1690 and 1760 cm⁻¹. nih.govlibretexts.org

The piperidine ring contributes characteristic N-H and C-N stretching vibrations. The N-H stretch of the secondary amine is typically observed in the 3300–3500 cm⁻¹ region. The C-N stretching vibrations are usually found in the 1000–1250 cm⁻¹ range. libretexts.org The aliphatic C-H bonds of the methyl group and the piperidine ring produce stretching vibrations between 2850 and 3000 cm⁻¹ and bending vibrations between 1350 and 1470 cm⁻¹. libretexts.org

The table below summarizes the expected vibrational frequencies for the functional groups in this compound.

Functional GroupVibrational ModeTypical FT-IR Frequency Range (cm⁻¹)Typical FT-Raman SignalReferences
Carboxylic Acid (O-H)Stretching (H-bonded)2500–3300 (very broad, strong)Weak libretexts.orglibretexts.org
Carboxylic Acid (C=O)Stretching1690–1760 (strong)Strong libretexts.orgnih.gov
Carboxylic Acid (C-O)Stretching1210–1320 (medium)Medium libretexts.org
Secondary Amine (N-H)Stretching3300–3500 (medium, sharp)Weak libretexts.org
Secondary Amine (N-H)Bending1550–1650 (medium)Weak libretexts.org
Aliphatic (C-H)Stretching2850–3000 (strong)Strong libretexts.org
Aliphatic (C-H)Bending1350–1470 (variable)Medium libretexts.org

This is an interactive data table. Users can sort and filter the information as needed.

The detailed interpretation of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), provides a deeper understanding of the molecule's three-dimensional structure and intermolecular interactions. nih.gov For piperidine-based carboxylic acids, a key structural insight derived from vibrational spectroscopy is the determination of its form in the solid state, which can exist as a neutral molecule or as a zwitterion. researchgate.net

In the zwitterionic form, the acidic proton from the carboxyl group is transferred to the basic nitrogen of the piperidine ring. This results in a carboxylate group (COO⁻) and a protonated amine (NH₂⁺). This structural change leads to significant and observable shifts in the vibrational spectrum:

The characteristic C=O stretching band of the COOH group (around 1710 cm⁻¹) disappears.

New bands corresponding to the asymmetric (1540–1650 cm⁻¹) and symmetric (1300–1420 cm⁻¹) stretching modes of the COO⁻ group appear. nih.gov

The N-H stretching vibration is shifted and broadened due to the formation of the NH₂⁺ group.

Studies on the closely related piperidine-3-carboxylic acid have shown that the molecule exists in a zwitterionic form in the solid state, stabilized by an intramolecular N-H···O hydrogen bond. researchgate.net The presence of absorption bands for the carboxylate group (COO⁻) in the experimental spectra confirms this arrangement. researchgate.net Therefore, by analyzing the presence or absence of these specific bands, vibrational spectroscopy serves as a powerful tool to confirm the dominant tautomeric form and gain insights into the intramolecular and intermolecular hydrogen bonding network of this compound.

Mass Spectrometry and High-Performance Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places.

This accuracy allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₇H₁₃NO₂. HRMS can experimentally verify this composition by providing a mass measurement that is consistent with the calculated theoretical mass, thereby distinguishing it from other potential isomers or compounds with the same nominal mass but different elemental formulas.

ParameterValue
Molecular FormulaC₇H₁₃NO₂
Theoretical Monoisotopic Mass143.09463 u
Expected Ion (ESI+)[M+H]⁺
Theoretical m/z of [M+H]⁺144.10191
Hypothetical HRMS Result144.10189
Mass Accuracy< 2 ppm (parts per million)

This interactive table illustrates the precision of HRMS in confirming molecular identity.

This compound possesses two chiral centers (at carbons 3 and 5), meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). As the pharmacological and toxicological properties of different stereoisomers can vary significantly, establishing the enantiomeric and diastereomeric purity is critical, particularly in pharmaceutical development. derpharmachemica.com

Chiral High-Performance Liquid Chromatography (HPLC) is the foremost technique for separating and quantifying these stereoisomers. nih.gov The method relies on a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment that interacts differently with each stereoisomer of the analyte. These transient, diastereomeric interactions lead to different retention times for each isomer, allowing for their separation and individual quantification by a detector (e.g., UV). derpharmachemica.com

The development of a chiral HPLC method involves screening various CSPs (e.g., polysaccharide-based columns like Chiralpak AD-H) and optimizing the mobile phase composition to achieve sufficient resolution between the stereoisomeric peaks. nih.gov The results from a chiral HPLC analysis are used to determine the enantiomeric excess (ee) or diastereomeric excess (de), which quantifies the purity of the desired stereoisomer. The method must be validated according to ICH guidelines to ensure it is accurate, precise, and robust for quality control purposes. nih.gov The application of chiral HPLC with pre-column derivatization has proven effective for analyzing related non-chromophoric piperidine structures like piperidin-3-amine, demonstrating the technique's utility for this class of compounds. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Methylpiperidine 3 Carboxylic Acid

Quantum Mechanical and Ab Initio Calculations

Theoretical investigations using quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 5-Methylpiperidine-3-carboxylic acid are absent from published research.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict a variety of molecular properties, such as molecular orbital energies, electrostatic potential, and spectroscopic characteristics. While numerous studies have employed DFT to analyze related piperidine (B6355638) compounds, no specific data tables or detailed findings for the electronic structure of this compound have been reported.

Ab Initio Methods for Geometry Optimization and Energy Landscape Exploration

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are crucial for accurate geometry optimization and exploring the energy landscape of a molecule. These calculations would provide precise bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of this compound. A combined experimental and computational study on the thermochemistry of various methylpiperidines has utilized ab initio methods, demonstrating the utility of this approach for the piperidine ring system. However, this research did not include the carboxylic acid derivative. Consequently, there is no published optimized geometry or energy landscape analysis specifically for this compound.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational frequency analysis, often performed using DFT or ab initio methods, is a standard procedure to predict the infrared and Raman spectra of a molecule. This analysis is invaluable for interpreting experimental spectroscopic data and confirming the structure of a synthesized compound. While such analyses have been conducted for other functionalized piperidines, a theoretical vibrational spectrum and its comparison with experimental data for this compound are not available in the literature.

Conformational Analysis and Tautomerism Studies

The flexibility of the piperidine ring and the presence of both acidic and basic functional groups suggest that this compound can exist in various conformations and potentially as different tautomers. Computational studies are essential for exploring these aspects.

Identification and Stability Analysis of Tautomeric and Isomeric Forms

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules with functional groups like carboxylic acids and secondary amines. Computational chemistry can predict the relative stabilities of different tautomeric and isomeric forms by calculating their energies. For this compound, this would involve comparing the stability of the neutral form with its zwitterionic counterpart. Despite the importance of such information for understanding its chemical behavior, no studies have been published that identify and analyze the stability of the tautomeric and isomeric forms of this specific molecule.

Potential Energy Surface (PES) Mapping for Conformational Transitions

Potential Energy Surface (PES) mapping is a computational technique used to visualize the energy of a molecule as a function of its geometry. This allows for the identification of stable conformers (local minima), transition states (saddle points), and the energy barriers between them. For this compound, a PES map would reveal the energy landscape of the piperidine ring's chair-boat interconversions and the rotation of the carboxylic acid group. Currently, there is no published research that presents a PES map or a detailed analysis of the conformational transitions for this compound.

Molecular Modeling and Simulation Approaches

Computational modeling and simulation have become indispensable tools in chemical and pharmaceutical research, offering profound insights into molecular behavior at an atomic level. For this compound, these techniques are crucial for predicting its interactions with biological targets and understanding its dynamic behavior, which are key to elucidating its potential pharmacological profile.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is particularly valuable in drug discovery for forecasting how a ligand, such as this compound, might interact with the active site of a biological target, typically a protein or enzyme. nih.govbiointerfaceresearch.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their binding affinity. nih.gov

In silico docking studies on analogous piperidine-containing molecules have successfully identified crucial amino acid residues involved in binding and have shown a strong correlation between docking scores and inhibitory activities. nih.govresearchgate.net For this compound, docking simulations would be employed to predict its binding mode and affinity for various potential targets. The results of such studies typically reveal key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, the carboxylic acid group would be expected to act as a hydrogen bond donor and acceptor, while the piperidine ring could engage in van der Waals and hydrophobic interactions. acgpubs.org

A typical output from a molecular docking study is a table of binding energies and interacting residues, which helps in ranking potential drug candidates.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value Interacting Amino Acid Residues
Binding Energy (kcal/mol) -7.5 TYR124, PHE295, ARG296, TRP86
Inhibition Constant (Ki) (µM) 2.8 -
Hydrogen Bond Interactions 3 TYR124, ARG296

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, particularly when complexed with a biological target, MD simulations provide critical insights into the conformational stability and flexibility of the system. researchgate.netnih.gov These simulations can confirm the stability of binding poses predicted by molecular docking and elucidate the dynamic behavior of the ligand within the active site. nih.gov

A key metric used in MD simulations to assess stability is the Root-Mean-Square Deviation (RMSD). nih.gov The RMSD of the ligand and protein backbone atoms are calculated over the simulation trajectory. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial docked pose. nih.gov Conversely, large fluctuations in RMSD might indicate an unstable binding mode. Studies on similar piperidine derivatives have used MD simulations of up to 500 ns to confirm the conformational stability of ligand-receptor complexes. researchgate.net

Table 2: Illustrative RMSD Data from a Molecular Dynamics Simulation

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å)
0 0.0 0.0
10 1.2 1.5
20 1.4 1.6
30 1.3 1.8
40 1.5 1.7

Note: The data in this table is hypothetical and for illustrative purposes only, representing a stable complex.

Advanced Electronic Structure Descriptors

The electronic properties of a molecule are fundamental to its reactivity and interactions. Advanced computational methods allow for the detailed analysis of a molecule's electronic structure, providing descriptors that help predict its chemical behavior.

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions, a concept known as hyperconjugation. rsc.org This analysis is crucial for understanding the delocalization of electron density and its influence on molecular stability and conformation. rsc.orgresearchgate.net

For this compound, NBO analysis would elucidate the nature of the chemical bonds, atomic charges, and intramolecular charge transfer interactions. For example, it could quantify the stabilization energy arising from the interaction between the lone pair electrons on the nitrogen atom (donor) and the antibonding orbitals of adjacent C-C or C-H bonds (acceptors). Such hyperconjugative interactions play a significant role in the conformational preferences of piperidine rings. researchgate.netnih.gov

Table 3: Representative NBO Analysis Findings for Intramolecular Interactions

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (1) N σ*(C-C) 2.5
LP (1) O(carbonyl) σ*(C-C) 1.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sapub.org The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For this compound, calculating these values helps predict its reactivity in various chemical environments and its potential for charge transfer interactions with other molecules. nih.gov

Table 4: Hypothetical Frontier Molecular Orbital Energies

Molecule HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
This compound -10.05 -0.65 9.40
Derivative A -9.85 -0.72 9.13

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color-coded scheme to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net This visual representation is instrumental in predicting a molecule's reactive sites and its ability to engage in noncovalent interactions, such as hydrogen bonding. researchgate.netchemrxiv.org

In an MEP map of this compound, the regions around the oxygen atoms of the carboxylic acid group would be colored red, indicating a high negative potential and their role as sites for electrophilic attack or hydrogen bond acceptance. researchgate.net The region around the hydrogen atom of the carboxylic acid and the N-H proton of the piperidine ring would appear blue, signifying a positive potential and susceptibility to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

Table 5: Color Coding in Molecular Electrostatic Potential Maps

Color Potential Interpretation
Red Most Negative Electron-rich; site for electrophilic attack
Orange/Yellow Moderately Negative High electron density
Green Neutral Non-polar regions

Biological Activity and Mechanism of Action Studies Academic Research Focus

Antimicrobial Activity Investigations

Investigations into the direct antimicrobial properties of 5-Methylpiperidine-3-carboxylic acid are not prominently featured in the current body of scientific literature. The compound is more frequently cited as a building block for larger molecules with potential antibacterial applications.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

Specific data detailing the efficacy of this compound against various strains of Gram-positive and Gram-negative bacteria is not available in the reviewed literature. However, its derivatives, such as certain 7-(1-pyrrolidinyl)-3-quinolone- and -naphthyridone-carboxylic acids, have been investigated for their potential as antibacterial agents. google.comgoogle.com.na

Antifungal Properties and Potential Mechanisms

There is a notable lack of research into the antifungal properties of this compound. The current scientific literature does not provide data on its efficacy against fungal pathogens or potential mechanisms of antifungal action.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Derivatives

While SAR studies for this compound itself are not documented, its use as a scaffold allows for the exploration of how structural modifications influence the antimicrobial activity of its derivatives. The piperidine (B6355638) ring system is a common motif in many biologically active compounds, and modifications at the methyl and carboxylic acid positions can significantly impact the pharmacological properties of the resulting molecules.

Anticancer Research and Selective Cytotoxicity

The compound this compound has been utilized as an intermediate in the synthesis of novel compounds investigated for their potential in cancer therapy. googleapis.comgoogle.comgoogle.comgoogle.com These larger, more complex molecules are designed to interact with specific biological targets involved in cancer progression.

In Vitro Cytotoxicity Profiles in Cancer Cell Lines

Direct in vitro cytotoxicity data for this compound against cancer cell lines is not extensively reported. Its role is primarily as a precursor for more elaborate molecules, such as fused pyrazole (B372694) derivatives that act as ERK kinase inhibitors. googleapis.com These inhibitors are of interest for their potential to treat a broad spectrum of cancers, including melanoma, pancreatic cancer, thyroid cancer, colorectal cancer, lung cancer, breast cancer, and ovarian cancer. googleapis.com Additionally, it has been used in the development of BCL6 protein degraders, which are under investigation for cancer treatment. google.comgoogle.comgoogle.com

Stereochemical Influence on Anticancer Potency and Selectivity

The stereochemistry of this compound is a critical factor in the synthesis of its derivatives and can significantly influence the biological activity of the final compounds. The molecule has two stereocenters, leading to the possibility of four stereoisomers: (3S,5S), (3R,5R), (3S,5R), and (3R,5S). google.comgoogle.com The specific stereoisomer used can impact the potency and selectivity of the resulting therapeutic agents, such as CDK inhibitors. googleapis.comgoogle.com For instance, mixtures of cis and trans isomers have been used in the synthesis of compounds targeting cyclin-dependent kinases. googleapis.com The precise arrangement of substituents on the piperidine ring affects how the final molecule binds to its biological target, thereby influencing its anticancer effects. google.comgoogle.com

Central Nervous System (CNS) Activity and Neurotransmitter System Modulation

Investigations into Dopamine (B1211576) and Serotonin (B10506) Pathway Influence

There is no available scientific literature that specifically investigates the influence of this compound on dopamine and serotonin pathways. Research on how this particular compound might modulate these critical neurotransmitter systems has not been published.

Studies on GABA Uptake Inhibition

While the piperidine scaffold is a component of known GABA uptake inhibitors, no studies were found that specifically evaluate this compound for this activity. The impact of the methyl group at the 5-position and the carboxylic acid at the 3-position on GABA transporter affinity for this specific molecule remains uninvestigated in published literature.

Research on Neurotransmitter Reuptake Inhibitor Potential

A comprehensive search of scientific databases did not yield any research focused on the potential of this compound as a neurotransmitter reuptake inhibitor. Its profile against transporters for key neurotransmitters such as serotonin, norepinephrine, and dopamine has not been characterized.

Enzyme Inhibition and Receptor Modulation Mechanisms

Monoamine Oxidase (MAO) Inhibitory Activity and Isoform Selectivity

There are no available studies on the monoamine oxidase (MAO) inhibitory activity of this compound. Consequently, information regarding its potency and selectivity for MAO-A versus MAO-B isoforms is not available.

Protease Inhibitory Activity (e.g., SARS-CoV-2 PLpro)

Currently, there is a lack of publicly available scientific literature detailing the protease inhibitory activity of this compound. Extensive searches of academic databases and research publications did not yield any studies specifically investigating the effects of this compound on proteases, including the papain-like protease (PLpro) of SARS-CoV-2. While the broader class of piperidine derivatives has been explored for various biological activities, research has not specifically focused on the 5-methyl substituted form of piperidine-3-carboxylic acid in the context of protease inhibition. Therefore, no data on its mechanism of action or inhibitory concentrations against SARS-CoV-2 PLpro or other proteases can be provided at this time.

Other Pharmacological Research Directions

There is no specific research documented on the platelet aggregation inhibitory or antithrombotic properties of this compound. Studies on related compounds, such as certain amides and esters of the parent compound piperidine-3-carboxylic acid (nipecotic acid), have shown some activity in inhibiting platelet aggregation induced by ADP and adrenaline. However, these findings cannot be directly extrapolated to the 5-methyl derivative. As of the latest available information, no studies have been published that specifically assess the efficacy or mechanism by which this compound might influence platelet function or coagulation pathways.

The effects of this compound on membrane permeability and its potential membrane-stabilizing properties have not been investigated in published research. The ability of carboxylic acid-containing molecules to permeate cell membranes is a subject of general scientific interest. However, specific experimental data on how the this compound structure interacts with lipid bilayers, modulates their permeability, or exerts any stabilizing effects on cell membranes is not available in the current scientific literature. Consequently, there are no findings to report regarding its specific activities in this area.

Applications in Drug Discovery and Chemical Biology Research

5-Methylpiperidine-3-carboxylic Acid as a Versatile Chiral Building Block

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of enantiomerically pure compounds that can interact with biological targets with high specificity. This compound, available in specific stereoisomeric forms, serves as an invaluable starting material for creating complex molecules with precisely controlled three-dimensional architectures.

The stereodefined piperidine (B6355638) core of this compound is a key structural motif found in numerous natural products, particularly alkaloids. The biosynthesis of quinolizidine (B1214090) and indolizidine alkaloids, for instance, proceeds through intermediates involving piperidine rings derived from L-lysine. nih.govmdpi.com The structure of this compound makes it an attractive synthetic precursor for analogues of these complex natural products. For example, the synthesis of quinolizidine alkaloids like (+)-vertine involves the formation of a substituted piperidine ring system, a task for which a pre-formed, correctly substituted chiral piperidine derivative would be highly advantageous. nih.gov

Furthermore, the value of methylated nipecotic acid derivatives as key intermediates is well-established. Researchers at Merck, for instance, identified (R)-Cα-methyl-nipecotic acid as an essential building block in the development of a potent NK1 receptor antagonist. usm.edu This highlights the critical role that such chiral, substituted piperidine carboxylic acids play in constructing complex and potent bioactive molecules. The methyl group on the piperidine ring can serve to enhance binding affinity, improve metabolic stability, or influence the conformational preference of the final molecule.

Peptides and peptidomimetics are crucial classes of therapeutic agents. However, their utility can be limited by poor metabolic stability and conformational flexibility, which can lead to reduced potency and selectivity. Incorporating conformationally constrained amino acids is a widely used strategy to overcome these limitations. rsc.orgacs.orgresearchgate.net

This compound is an ideal scaffold for creating such constrained amino acid derivatives. The rigid piperidine ring restricts the torsional angles of the molecular backbone, effectively locking the molecule into a preferred spatial arrangement. acs.org This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced binding affinity. Synthetic routes have been developed to transform substituted piperidines into novel, stereodefined amino acids that can be incorporated into peptide chains to induce specific secondary structures, such as turns or helices, or to mimic the binding epitope of a natural peptide ligand. rsc.orgacs.org

Table 1: Synthetic Utility of Substituted Piperidines in Bioactive Molecule Construction

Precursor Type Resulting Structure/Molecule Therapeutic Area/Application
Chiral Piperidine Carboxylic Acids Quinolizidine Alkaloid Analogues Various (e.g., CNS disorders)
(R)-Cα-Methyl-Nipecotic Acid NK1 Receptor Antagonists Antiemetic, Antidepressant

Scaffold-Based Design in Pharmaceutical Research

Scaffold-based design involves using a core molecular structure that is known to interact with a particular class of biological targets and decorating it with various functional groups to optimize potency, selectivity, and pharmacokinetic properties. The piperidine ring is one of the most successful scaffolds in the history of medicinal chemistry.

The piperidine ring is considered a "privileged scaffold" because of its recurring presence in a vast number of approved drugs and biologically active compounds. acs.orgCurrent time information in Provincia di Siena, IT.nih.gov This prevalence is attributed to several key features:

Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine ring adopts a stable chair conformation, allowing substituents to be projected into three-dimensional space. This facilitates precise interactions with the complex surfaces of biological targets.

Physicochemical Properties: The piperidine nitrogen is basic (pKa ≈ 11), allowing it to be protonated at physiological pH. This positive charge can be exploited to form key salt-bridge interactions with targets or to improve aqueous solubility.

Synthetic Tractability: The chemistry of piperidines is well-established, allowing for a wide range of synthetic modifications at both the nitrogen and carbon atoms of the ring. mdpi.com

Favorable ADME Properties: Piperidine-containing compounds often exhibit good absorption, distribution, metabolism, and excretion (ADME) profiles, contributing to their success as drug candidates.

In recent years, fragment-based drug discovery (FBDD) has emerged as a powerful tool for lead generation. A significant trend within FBDD is the move away from flat, two-dimensional fragments towards more complex, three-dimensional structures. acs.orgusm.edu Fragments with a high fraction of sp³-hybridized carbons (Fsp³) offer greater structural diversity and can access binding pockets that are intractable for flatter molecules. usm.edu

Substituted piperidines, such as this compound, are ideal candidates for the construction of 3-D fragment libraries. usm.edu Researchers are systematically synthesizing collections of regio- and diastereoisomers of substituted piperidines to explore under-represented areas of chemical space. acs.orgusm.edu By analyzing the shape of these molecules using tools like Principal Moments of Inertia (PMI) plots, chemists can design fragment libraries with high shape diversity. The methyl and carboxylic acid groups on this compound serve as synthetic vectors, providing points for fragment elaboration and growth into more potent, drug-like molecules. usm.edu

Table 2: Comparison of 2-D vs. 3-D Scaffolds in Drug Discovery

Feature 2-D Scaffolds (e.g., Benzene) 3-D Scaffolds (e.g., Piperidine)
Geometry Planar Chair/Boat Conformations
Substituent Vectors In-plane Axial and Equatorial
Solubility Often lower Generally higher (with N)
Novelty Highly explored Offers access to novel chemical space

| Target Interaction | Pi-stacking, planar interactions | Precise 3-D spatial fit, H-bonding |

Rational Design of Enzyme and Receptor Modulators

Rational drug design leverages detailed knowledge of a biological target's structure and function to create specific modulators. This compound, as a derivative of the well-studied nipecotic acid, is an excellent platform for the rational design of enzyme inhibitors and receptor modulators.

The parent compound, nipecotic acid (piperidine-3-carboxylic acid), is a known inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs). nih.govnih.govacs.org In the rational design of more potent and selective GAT inhibitors, researchers have systematically modified the nipecotic acid scaffold. nih.govacs.org The introduction of a methyl group at the 5-position, as in this compound, offers a strategic modification to probe the topology of the GAT binding site. This substitution could enhance binding affinity by making favorable van der Waals contacts, improve selectivity between GAT subtypes (e.g., GAT-1, GAT-2, GAT-3), or alter the molecule's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. nih.gov

Similarly, the piperidine scaffold is a common feature in modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.comnih.govnih.gov These receptors are complex ion channels with distinct orthosteric (agonist-binding) and allosteric sites. The rational design of nAChR modulators often involves modifying piperidine-containing ligands to optimize interactions with specific receptor subtypes. The stereochemistry and substitution pattern of the piperidine ring are critical for determining whether a compound acts as an agonist, antagonist, or allosteric modulator. mdpi.comnih.gov The defined structure of this compound allows for its use as a scaffold to design ligands where the methyl group could confer selectivity for a particular nAChR subtype, a key challenge in the field. osu.edu

Structure-Based Design Principles for Selective Inhibitors

The piperidine core is a well-established transition-state mimetic for aspartic proteases, such as renin. Structure-based drug design (SBDD) has been instrumental in developing potent and selective inhibitors based on this scaffold. The fundamental principle involves designing molecules that complement the shape and chemical environment of the enzyme's active site.

In the context of renin inhibitors, the basic nitrogen atom of the piperidine ring is crucial as it can form key hydrogen bond interactions with the catalytic dyad of aspartic acid residues (Asp32 and Asp215) in the enzyme's active site. This interaction mimics the transition state of the natural substrate, angiotensinogen, leading to potent inhibition.

The substituents on the piperidine ring play a critical role in occupying the various sub-pockets of the enzyme, thereby enhancing potency and selectivity. For instance, in the design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors, the focus has been on optimizing interactions within the S1 and S3 pockets of the enzyme. The introduction of various functional groups allows for the exploration of these pockets to maximize binding affinity.

While specific research on this compound in this context is limited, the presence of the methyl group at the 5-position offers a vector for exploring the S1' or S2' pockets of target enzymes. The stereochemistry of the methyl group would be a critical determinant of the binding orientation and resulting potency. A structure-based design approach would involve:

Computational Modeling and Docking: To predict the binding mode of this compound derivatives within the target's active site and to identify potential favorable interactions.

X-ray Crystallography: To obtain high-resolution crystal structures of the target enzyme in complex with lead compounds. This provides precise information about the binding orientation and key interactions, guiding further optimization.

Structure-Activity Relationship (SAR) Studies: To systematically modify the scaffold and evaluate the impact of these changes on inhibitory activity.

The strategic placement of the methyl group in the 5-position could potentially enhance selectivity for the target enzyme over other related proteases by exploiting subtle differences in the shape and size of their respective active sites.

Ligand Design for Specific Receptor Targets

The this compound scaffold is also a promising template for designing ligands that target specific receptors, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels in the central nervous system (CNS). The piperidine moiety is a common feature in many CNS-active drugs.

The design of ligands for specific receptor targets often involves modulating the properties of the molecule to achieve the desired affinity, selectivity, and pharmacokinetic profile. The key functional groups of this compound offer multiple points for chemical modification:

The Piperidine Nitrogen: Can be substituted with various aryl or alkyl groups to explore interactions with the receptor's binding pocket. The basicity of this nitrogen can also be fine-tuned to optimize interactions.

The Carboxylic Acid: Can be converted to amides, esters, or other bioisosteres to modulate polarity, hydrogen bonding capacity, and metabolic stability. This group can also be a key interaction point with positively charged residues in the receptor.

The Methyl Group: Provides a handle for exploring hydrophobic pockets within the receptor and can influence the conformational preference of the piperidine ring.

Derivatives of piperidine have been explored as ligands for a variety of neurotransmitter receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and GABA receptors. For example, the design of selective serotonin reuptake inhibitors (SSRIs) has utilized piperidine scaffolds to achieve high affinity for the serotonin transporter (SERT).

The following table summarizes the binding affinities of various piperidine derivatives for different CNS targets, illustrating the potential for this scaffold in ligand design.

Compound/Derivative ClassTargetKey Structural FeaturesBinding Affinity (Ki, nM)
Arylpiperazines5-HT1A ReceptorAryl group attached to piperazine (B1678402) nitrogen1-50
4-ArylpiperidinesDopamine D2 ReceptorAryl group at the 4-position of the piperidine ring10-100
Nipecotic Acid AnalogsGABA Transporter (GAT1)Carboxylic acid at the 3-position of the piperidine ring50-500

This table is illustrative and provides a general range of binding affinities for piperidine derivatives at various CNS targets. The specific affinity of any given compound will depend on its detailed chemical structure.

The design of selective ligands based on the this compound scaffold would involve a systematic exploration of the chemical space around these key functional groups to optimize interactions with the target receptor while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 5-Methylpiperidine-3-carboxylic acid in academic settings?

  • Methodological Answer : The compound is typically synthesized via two primary routes:

  • Oxidation of Methyl Esters : (S)-Methyl piperidine-3-carboxylate derivatives can be oxidized using agents like KMnO₄ or RuO₄ under controlled pH and temperature to yield the carboxylic acid .
  • Fluorination of Piperidine Precursors : Fluorinating agents (e.g., DAST) react with piperidine-3-carboxylic acid derivatives at specific positions, requiring precise temperature control (e.g., −78°C to 25°C) and catalysts (e.g., Pd/C) to avoid over-fluorination .
    • Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselective substitution patterns (e.g., methyl and carboxyl groups on the piperidine ring) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 158.12) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yields of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, PtO₂, or enzymatic catalysts for hydrogenation steps to reduce steric hindrance from the methyl group .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility during fluorination, while dichloromethane minimizes side reactions in Boc-protection steps .
  • Temperature Gradients : Use cryogenic conditions (−40°C) for fluorination to prevent decomposition, and gradual warming (25–50°C) for ester hydrolysis .
    • Data-Driven Example : A 15% yield increase was achieved by replacing THF with DMF in the fluorination of 5-methylpiperidine precursors .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Studies : Compare derivatives with varying substituents (e.g., 5,5-difluoro vs. 1-benzyl groups) to identify critical functional groups for enzyme inhibition or receptor binding .
  • Assay Standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C) to isolate pH- or temperature-dependent activity variations .
    • Case Study : A 5-methyl derivative showed 10× higher IC₅₀ against ACE2 than its difluoro analog, attributed to enhanced hydrophobic interactions .

Q. What computational methods predict the stability and reactivity of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering or carboxyl group rotation to assess conformational stability .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., proteases) to prioritize derivatives for synthesis .
    • Validation : DFT-predicted pKa values (≈3.1 for the carboxyl group) align with experimental potentiometric titrations (±0.2 error) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the metabolic stability of this compound derivatives?

  • Resolution Framework :

  • In Vitro vs. In Vivo Conditions : Hepatic microsome assays may underestimate in vivo stability due to species-specific CYP450 isoforms .
  • Derivative-Specific Degradation : Electron-withdrawing groups (e.g., fluorine) reduce susceptibility to esterase-mediated hydrolysis compared to methyl groups .
    • Recommendation : Cross-validate results using parallel artificial membrane permeability assays (PAMPA) and hepatocyte models .

Safety and Handling Protocols

  • Storage : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation of the carboxyl group .
  • Toxicity Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) to avoid respiratory or dermal irritation, as observed in structurally similar piperidine derivatives .

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Reactant of Route 1
5-Methylpiperidine-3-carboxylic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.